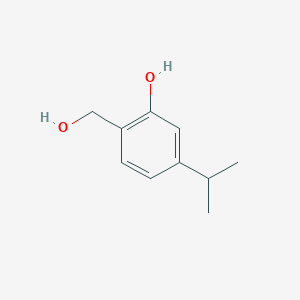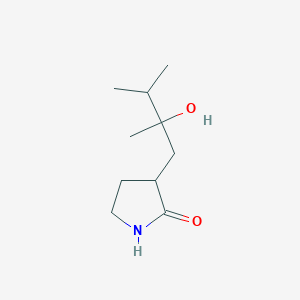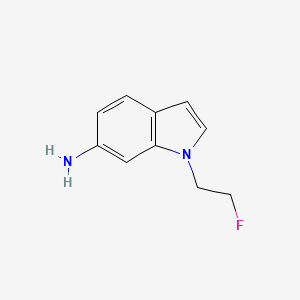
1-(2-Fluoroethyl)-1H-indol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoroethyl)-1H-indol-6-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. The presence of a fluoroethyl group in this compound adds to its unique chemical properties, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoroethyl)-1H-indol-6-amine typically involves the introduction of a fluoroethyl group to an indole scaffold. One common method is the nucleophilic substitution reaction where a suitable indole precursor reacts with 2-fluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated synthesis equipment can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Fluoroethyl)-1H-indol-6-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while reduction can produce indole amines with altered functional groups.
Applications De Recherche Scientifique
1-(2-Fluoroethyl)-1H-indol-6-amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-Fluoroethyl)-1H-indol-6-amine involves its interaction with specific molecular targets in biological systems. The fluoroethyl group can enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Fluoroethyl)-1H-indole: Lacks the amine group but shares the fluoroethyl substitution.
1-(2-Chloroethyl)-1H-indol-6-amine: Similar structure with a chloroethyl group instead
Propriétés
Formule moléculaire |
C10H11FN2 |
|---|---|
Poids moléculaire |
178.21 g/mol |
Nom IUPAC |
1-(2-fluoroethyl)indol-6-amine |
InChI |
InChI=1S/C10H11FN2/c11-4-6-13-5-3-8-1-2-9(12)7-10(8)13/h1-3,5,7H,4,6,12H2 |
Clé InChI |
DVIFOONYJKWGDP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C1C=CN2CCF)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


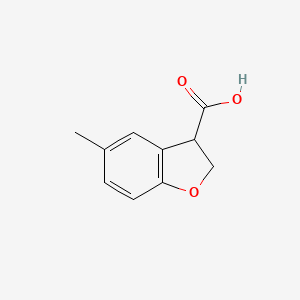
![2-chloro-1-[2-(4-ethoxyphenyl)-1H-indol-3-yl]ethanone](/img/structure/B13165354.png)
![[3-(Chloromethyl)pentan-3-yl]cyclobutane](/img/structure/B13165356.png)
![1,5,8-Trioxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13165364.png)
![3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B13165372.png)
![[(R)-{[(R)-[(2S)-4,4-dimethyl-1,3-dioxolan-2-yl][(trimethylsilyl)oxy]methyl](phenyl)phosphoryl}[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]trimethylsilane](/img/structure/B13165375.png)

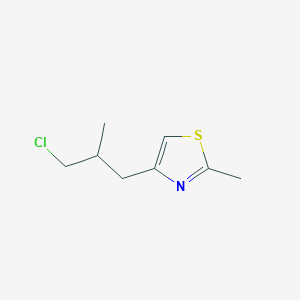
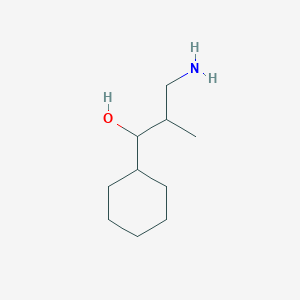
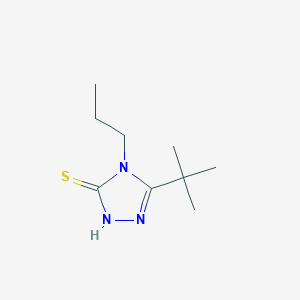
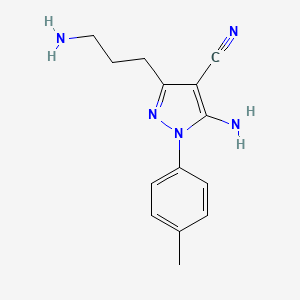
![1-Amino-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B13165404.png)
